Zincon

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

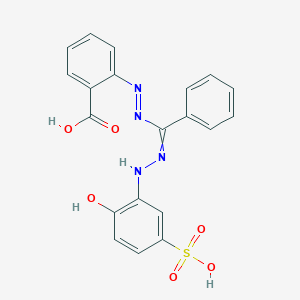

Benzoic acid, 2-[[[(2-hydroxy-5-sulfophenyl)azo]phenylmethylene]hydrazino]- (hereafter referred to as benzoic acid) is an important organic compound that has been extensively studied and used in the scientific community. Benzoic acid is a white, crystalline solid that is insoluble in water but soluble in alcohols and other organic solvents. It is generally used as a preservative and is found in many foods and beverages, as well as in some medicines. The compound has also been used in the synthesis of various other compounds and has been studied for its potential applications in various scientific research applications.

科学研究应用

锌的电化学检测

Zincon已被用于开发一种高度选择性和灵敏的电化学方法来检测游离锌离子(Zn 2+)。 工作电极表面用电聚合在碳纳米管(CNTs)上的this compound修饰,以实现锌在复杂体液中的结合 . 该this compound-CNT系统可以特异性地量化唾液和尿液基质中的游离Zn 2+,灵敏度为100 ng·mL −1,检测限(LOD)为20 ng·mL −1 .

锌的富集和测定

This compound已被用作富集剂,用于使用火焰原子吸收光谱法测定锌。 该系统由一个玻璃柱组成,该玻璃柱包含200 mg用1%(w/w)this compound修饰的Dowex 1X8树脂 . 使用磷酸二氢钾/氢氧化钠缓冲溶液,金属在pH 7.0至8.0时的回收率是定量的 .

阳离子的光度测定

This compound是一种众所周知且非选择性的试剂,用于阳离子的光度测定。 它与带正电荷的金属离子形成络合物或螯合物,特别是用于测定Zn 2+、Cu 2+和Co 2+ .

水中锌形态的研究

This compound已被用于研究水中的锌形态,以进一步了解ZnO的溶解度 . 鉴于金属氧化物纳米粒子在各种商业产品中的使用越来越多,以及环境积累和毒性的可能性,这一点尤其重要 .

安全和危害

作用机制

Target of Action

Zincon’s primary targets are metallic ions, specifically zinc (Zn2+), copper (Cu), and cobalt (Co) ions . These ions play crucial roles in various biological processes, including enzymatic reactions, protein structure, and cellular signaling .

Mode of Action

This compound interacts with its targets by forming a complex with the metallic ions. Specifically, Zn(II) ions in solution react with this compound to form a blue complex . This interaction allows for the quantitative analysis of low concentrations of Zn2+(aq) in solution .

Biochemical Pathways

The formation of the this compound-metal ion complex affects the biochemical pathways involving these metal ions. For instance, the complexation of Zn2+ ions can influence the homeostasis and availability of free Zn2+ ions, which are involved in numerous cellular processes .

Result of Action

The primary result of this compound’s action is the formation of a colored complex with metal ions, which can be detected and quantified. This allows for the determination of the concentration of these ions in various solutions . In addition, the complexation of Zn2+ ions by this compound can influence the availability of free Zn2+ ions, potentially affecting cellular processes that depend on these ions .

Action Environment

The action of this compound is influenced by environmental factors such as pH and the presence of other ions. For instance, the recovery of Zn2+ ions was found to be quantitative at pH 7.0 to 8.0 . Moreover, the presence of other ions can interfere with this compound’s ability to form complexes with its target ions .

生化分析

Biochemical Properties

Zincon has a significant role in biochemical reactions, particularly in the detection and quantification of zinc . It forms a blue complex with Zn(II) ions, which can be used for the quantitative analysis of low concentrations of Zn2+ in solution . This interaction between this compound and zinc ions is crucial in various biochemical assays .

Cellular Effects

This compound influences cellular function primarily through its interaction with zinc. Zinc is an essential trace element involved in numerous cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By forming a complex with zinc, this compound can indirectly influence these processes.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with zinc ions. This compound has the ability to form a complex with Zn(II) ions, which can then be detected due to the change in color . This allows for the quantification of zinc in various samples, providing a valuable tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been used for the on-line preconcentration and determination of zinc . The stability of this compound allows for its use over extended periods, with at least 200 reutilizations of the column being possible in some setups .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on zinc supplementation provides some insights. Zinc, the primary ion that interacts with this compound, has been shown to have varying effects at different dosages in animal models .

Metabolic Pathways

This compound is involved in the metabolic pathways related to zinc. Zinc is an essential micronutrient involved in numerous metabolic pathways, including those involving enzymes or cofactors . By forming a complex with zinc, this compound can indirectly influence these pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely tied to the transport and distribution of zinc. Zinc is transported across biological membranes by a number of proteins, with zinc transporters being particularly important .

Subcellular Localization

The subcellular localization of this compound is likely to follow that of zinc, given their close interaction. Zinc is found in all cellular compartments, including the cytoplasm, mitochondria, endoplasmic reticulum, golgi apparatus, and nucleus . Therefore, it is reasonable to assume that this compound would also be found in these locations when complexed with zinc.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Benzoic acid, 2-[[[(2-hydroxy-5-sulfophenyl)azo]phenylmethylene]hydrazino]-' can be achieved through a series of reactions starting from 2-nitrobenzaldehyde.", "Starting Materials": [ "2-nitrobenzaldehyde", "2-amino-5-sulfophenol", "sodium hydroxide", "sodium nitrite", "hydrochloric acid", "sodium acetate", "benzoyl chloride", "hydrazine hydrate", "sulfuric acid" ], "Reaction": [ "Step 1: Reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde using sodium hydroxide and hydrogen gas.", "Step 2: Diazotization of 2-amino-5-sulfophenol with sodium nitrite and hydrochloric acid to form diazonium salt.", "Step 3: Coupling of diazonium salt with 2-aminobenzaldehyde to form azo compound.", "Step 4: Treatment of azo compound with sodium acetate and acetic acid to form imine.", "Step 5: Reaction of imine with benzoyl chloride to form N-benzoyl derivative.", "Step 6: Treatment of N-benzoyl derivative with hydrazine hydrate in the presence of sulfuric acid to form the final compound 'Benzoic acid, 2-[[[(2-hydroxy-5-sulfophenyl)azo]phenylmethylene]hydrazino]-'" ] } | |

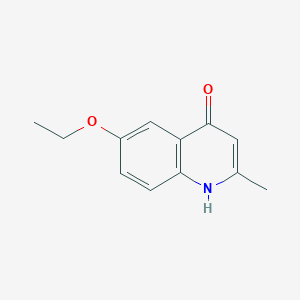

CAS 编号 |

135-52-4 |

分子式 |

C20H16N4O6S |

分子量 |

440.4 g/mol |

IUPAC 名称 |

2-[[(E)-N-(2-hydroxy-5-sulfoanilino)-C-phenylcarbonimidoyl]diazenyl]benzoic acid |

InChI |

InChI=1S/C20H16N4O6S/c25-18-11-10-14(31(28,29)30)12-17(18)22-24-19(13-6-2-1-3-7-13)23-21-16-9-5-4-8-15(16)20(26)27/h1-12,22,25H,(H,26,27)(H,28,29,30)/b23-21?,24-19+ |

InChI 键 |

OWQUYBAASOSGNO-NKFFIXGESA-N |

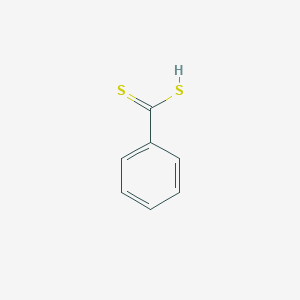

手性 SMILES |

C1=CC=C(C=C1)/C(=N\NC2=C(C=CC(=C2)S(=O)(=O)O)O)/N=NC3=CC=CC=C3C(=O)O |

SMILES |

C1=CC=C(C=C1)C(=NNC2=C(C=CC(=C2)S(=O)(=O)O)O)N=NC3=CC=CC=C3C(=O)O |

规范 SMILES |

C1=CC=C(C=C1)C(=NNC2=C(C=CC(=C2)S(=O)(=O)O)O)N=NC3=CC=CC=C3C(=O)O |

其他 CAS 编号 |

62625-22-3 135-52-4 |

物理描述 |

Purple solid; [Merck Index] |

Pictograms |

Irritant |

同义词 |

2-carboxy-2'-hydroxy-5'-sulfoformazylbenzene Zincon |

产品来源 |

United States |

Q & A

Q1: What is the molecular formula and weight of Zincon?

A1: The molecular formula of this compound is C19H13N4NaO6S, and its molecular weight is 440.4 g/mol. []

Q2: What are the spectroscopic characteristics of this compound?

A2: this compound exhibits distinct absorption spectra depending on its protonation state and complexation with metal ions. For instance, the this compound-zinc complex shows a maximum absorption at 620 nm. [, , ] Additionally, this compound has been studied using Resonance Raman spectroscopy to understand its interaction with proteins. []

Q3: How does this compound interact with metal ions?

A3: this compound acts as a chelating agent, forming colored complexes with various metal ions, including copper, zinc, nickel, cobalt, manganese, mercury, and lead. The complexation occurs through the hydroxyl and azo groups of this compound, leading to shifts in its absorption spectrum. [, , , , , , , , , ]

Q4: Can this compound differentiate between different metal ions?

A4: Yes, this compound exhibits selectivity for certain metal ions depending on the pH of the solution. For example, at pH 5, it preferentially binds to copper, while at pH 9, both copper and zinc complexes can form. [, ]

Q5: How does this compound interact with proteins?

A5: this compound demonstrates a high affinity for proteins, binding non-specifically to them at acidic pH. This interaction induces changes in the absorption spectrum of this compound, forming a basis for protein quantification assays. [, , , , ] The electrostatic and hydrophobic effects are believed to play a crucial role in this interaction. [, ]

Q6: How is this compound used in analytical chemistry?

A6: this compound serves as a valuable reagent for the spectrophotometric determination of metal ions in various matrices, including water, biological samples, and food products. [, , , , , , , , , , , ] Its ability to form colored complexes with metal ions allows for their sensitive and selective detection.

Q7: Can this compound be used for simultaneous determination of multiple metal ions?

A7: Yes, analytical techniques coupled with multivariate analysis, such as partial least squares (PLS) regression, allow for the simultaneous determination of multiple metal ions using this compound. [, ]

Q8: What are the advantages of using this compound in analytical methods?

A8: this compound offers advantages like high sensitivity, good selectivity for specific metal ions, and simplicity of operation, making it a preferred choice in analytical applications. [, , , ]

Q9: How is this compound immobilized for use in solid-phase extraction?

A10: this compound can be immobilized on solid supports like anion exchange resins or modified magnetic nanoparticles, enabling preconcentration and separation of metal ions before their determination. This approach enhances the sensitivity and selectivity of analytical methods. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azaspiro[4.5]decan-1-one](/img/structure/B94265.png)